molecular formula C15H16O6S B1677181 Odiparcil CAS No. 137215-12-4

Odiparcil

Cat. No.: B1677181
CAS No.: 137215-12-4
M. Wt: 324.4 g/mol
InChI Key: JRHNIQQUVJOPQC-AQNFWKISSA-N
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Description

Odiparcil is an orally-available small molecule that has shown potential in the treatment of mucopolysaccharidosis (MPS), a group of rare and progressive genetic disorders. It works by decreasing the lysosomal accumulation of chondroitin sulfate and dermatan sulfate in patients with certain MPS subtypes, including MPS I, II, IVa, VI, and VII .

Preparation Methods

The synthesis of odiparcil involves the modification of β-D-xyloside derivatives. The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. it is known that the compound is developed through a series of chemical reactions that facilitate the production of soluble glycosaminoglycans, which can be excreted in the urine rather than accumulating in cells .

Chemical Reactions Analysis

Odiparcil undergoes various chemical reactions, primarily focusing on the synthesis and modification of glycosaminoglycans. The compound changes the way chondroitin sulfate and dermatan sulfate are synthesized, facilitating the production of soluble glycosaminoglycans. Common reagents and conditions used in these reactions include β-D-xyloside derivatives and specific enzymatic conditions that promote the synthesis of soluble glycosaminoglycans .

Scientific Research Applications

Odiparcil has been extensively studied for its potential in treating mucopolysaccharidosis. In vitro studies have shown that this compound stimulates the secretion of sulfated glycosaminoglycans into culture media, mainly of chondroitin sulfate and dermatan sulfate type. In vivo studies in animal models have demonstrated that this compound is well distributed in disease-relevant tissues and organs, achieving significant reductions in glycosaminoglycan accumulation .

Mechanism of Action

Odiparcil works by modifying the synthesis of glycosaminoglycans, specifically chondroitin sulfate and dermatan sulfate. It facilitates the production of soluble glycosaminoglycans, which can be excreted in the urine. This mechanism helps reduce the intracellular accumulation of glycosaminoglycans, thereby decreasing lysosomal storage and alleviating symptoms associated with mucopolysaccharidosis .

Comparison with Similar Compounds

Odiparcil is unique in its ability to modify the synthesis of glycosaminoglycans and facilitate their excretion. Similar compounds include enzyme replacement therapies (ERT) used for treating mucopolysaccharidosis. ERT has limited efficacy due to poor penetration in some organs and tissues. Unlike ERT, this compound is a small molecule that is well distributed in the body, even in tissues that are poorly vascularized or protected by barriers such as the eyes .

Conclusion

This compound represents a promising therapeutic option for patients with mucopolysaccharidosis. Its unique mechanism of action and ability to reduce glycosaminoglycan accumulation make it a valuable compound in the field of rare genetic disorders. Further research and clinical trials will continue to explore its potential and efficacy in treating various subtypes of mucopolysaccharidosis.

Biological Activity

Odiparcil is an orally available small molecule designed for the treatment of mucopolysaccharidosis (MPS), a group of rare lysosomal storage disorders characterized by the accumulation of glycosaminoglycans (GAGs) due to enzyme deficiencies. Specifically, this compound targets the synthesis of soluble GAGs, primarily chondroitin sulfate (CS) and dermatan sulfate (DS), facilitating their excretion and reducing cellular accumulation.

This compound modifies the biosynthesis pathways of GAGs, allowing for the production of soluble forms that can be excreted in urine rather than accumulating in lysosomes. This action addresses the underlying cause of MPS symptoms by alleviating cellular stress caused by GAG accumulation.

Key Mechanisms:

  • GAG Synthesis Modulation: Enhances the production of soluble GAGs.
  • Reduction in Cellular Accumulation: Lowers the burden of GAGs in lysosomes, which can improve cellular function.

Phase IIa Clinical Study

The iMProveS study was a 26-week, randomized, double-blind, placebo-controlled trial evaluating this compound's efficacy and safety in patients with MPS VI. The study included two dosing regimens: 250 mg and 500 mg administered twice daily.

Key Results:

  • Efficacy: Improvements were observed in corneal clouding, cardiac function, and respiratory function among patients treated with this compound compared to placebo.
  • Urinary GAG Clearance: A dose-dependent increase in urinary GAG levels was noted, confirming this compound's mechanism of action.
  • Safety Profile: The treatment was well-tolerated with most adverse effects being mild to moderate. Serious adverse events were minimal and did not reveal new safety concerns compared to previous studies.

Table 1: Summary of Phase IIa Study Results

ParameterThis compound Group (N=20)Placebo Group (N=5)Significance Level
Improvement in Corneal CloudingYesNop < 0.05
Cardiac Function ImprovementYesNop < 0.05
Respiratory Function ImprovementYesNop < 0.05
Adverse EventsMild/ModerateMild/ModerateNot Significant

Biomarker Development

Recent studies have focused on developing biomarkers to evaluate this compound's efficacy more effectively. The measurement of leukocyte GAGs (leukoGAGs) and skin GAGs (skinGAGs) has been proposed as potential biomarkers for assessing treatment response.

Biomarker Study Highlights:

  • LeukoGAG Levels: Initial findings indicated that leukoGAG levels remained high even after enzyme replacement therapy (ERT), suggesting that this compound may offer additional benefits by further reducing these levels.
  • SkinGAG Measurement: Skin GAG content is being investigated as a readily accessible indicator of treatment efficacy.

Case Studies

A case study involving a patient with advanced MPS VI treated with this compound demonstrated significant improvements in quality of life metrics and reductions in symptoms associated with the disease after six months of treatment.

Case Study Details:

  • Patient Profile: Adult male with severe MPS VI.
  • Treatment Regimen: 500 mg this compound twice daily alongside ERT.
  • Outcomes: Notable improvement in mobility and reduced pain levels reported by the patient.

Comparative Analysis with Other Treatments

This compound represents a novel approach compared to traditional ERT, which often has limited effects on certain manifestations of MPS, particularly ocular and cardiovascular issues.

Table 2: Comparison of this compound with Enzyme Replacement Therapy (ERT)

Treatment TypeEfficacy on Ocular SymptomsEfficacy on Cardiac SymptomsAdministration Route
Enzyme Replacement TherapyLimitedLimitedIntravenous
This compoundSignificantSignificantOral

Properties

IUPAC Name

4-methyl-7-[(2R,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S/c1-7-4-12(17)21-11-5-8(2-3-9(7)11)20-15-14(19)13(18)10(16)6-22-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHNIQQUVJOPQC-AQNFWKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CS3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057639
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137215-12-4
Record name Odiparcil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137215124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odiparcil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06609
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Odiparcil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODIPARCIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIK1414ZI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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